N-alpha-Formyl-D-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

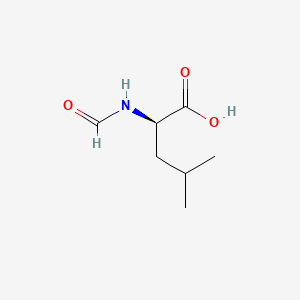

(2R)-2-formamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Role of N-alpha-Formyl-D-leucine: A Technical Guide to Its Potential Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alpha-Formyl-D-leucine is a molecule of significant interest at the intersection of immunology, microbiology, and synthetic peptide chemistry. While its L-isomer counterpart, N-Formyl-L-leucine, is primarily recognized as a synthetic intermediate, the biological implications of the D-enantiomer remain largely unexplored.[1][2] This technical guide deconstructs the molecule based on its core chemical features—the N-terminal formyl group and the D-amino acid configuration—to build a comprehensive hypothesis regarding its biological significance. We posit that this compound is a potential modulator of the innate immune system through interaction with Formyl Peptide Receptors (FPRs). Its D-configuration likely confers enhanced stability against enzymatic degradation, making it a compelling candidate for therapeutic applications targeting inflammatory pathways. This guide provides the theoretical framework, key experimental protocols to test this hypothesis, and a forward-looking perspective on its potential in drug development.

Deconstructing the Molecule: Two Keys to Biological Function

The potential biological significance of this compound can be inferred by examining its two defining structural characteristics.

The N-Formyl Group: A "Red Flag" for the Innate Immune System

The N-formyl group is a critical molecular signature. In eukaryotes, protein synthesis is initiated with methionine, but in prokaryotes (bacteria) and eukaryotic organelles of bacterial origin (mitochondria), protein synthesis begins with N-formylmethionine.[3][4] Consequently, the presence of N-formylated peptides in the extracellular space serves as a potent danger signal, recognized by the host's innate immune system as either a Pathogen-Associated Molecular Pattern (PAMP) from bacteria or a Damage-Associated Molecular Pattern (DAMP) from ruptured host cells releasing mitochondrial contents.[4][5]

This recognition is mediated by a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs). In humans, this family includes FPR1, FPR2 (also known as ALX), and FPR3.[3][6] Activation of these receptors on phagocytic leukocytes like neutrophils and macrophages triggers a cascade of pro-inflammatory and host-defense responses, including:

-

Chemotaxis: Directed cell migration towards the source of the N-formylated peptides.[4]

-

Degranulation: Release of antimicrobial proteins and enzymes.

-

Superoxide Production: Generation of reactive oxygen species (ROS) to kill invading pathogens.[3][4]

The prototypical agonist for this receptor family is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent chemoattractant that binds with high affinity to FPR1.[3][7]

The D-Leucine Stereochemistry: A Shield of Stability

While L-amino acids are the fundamental building blocks of proteins in most life forms, D-amino acids serve specialized and crucial roles, particularly in the bacterial kingdom.[8] They are key components of the peptidoglycan cell wall, providing structural integrity and resistance to host enzymes.[8][9]

From a drug development perspective, the substitution of an L-amino acid with its D-enantiomer in a peptide sequence is a well-established strategy to enhance therapeutic potential.[10] D-amino acids are not recognized by most host proteases, rendering peptides that contain them highly resistant to enzymatic degradation. This significantly increases their biological half-life and bioavailability.[10] Studies have also shown that D-leucine itself may possess unique biological activities, including potential anti-seizure and analgesic properties, distinct from its L-isomer.[10][11]

Synthesized Hypothesis: this compound as a Stable Modulator of Formyl Peptide Receptors

By combining the known functions of its constituent parts, we can formulate a strong, testable hypothesis about the biological role of this compound.

We propose that This compound acts as a ligand for the Formyl Peptide Receptor family, with its D-stereochemistry conferring enhanced stability and potentially altered receptor selectivity compared to its L-counterpart.

This molecule could be:

-

A Bacterial Signaling Molecule: Produced by bacteria to modulate the host immune response.

-

A Novel Therapeutic Agent: A synthetic, protease-resistant compound designed to either stimulate or inhibit FPR-mediated inflammation with a prolonged duration of action.

The D-amino acid could influence its interaction with FPRs in several ways: altering binding affinity for different receptor subtypes (FPR1, FPR2, FPR3), acting as a biased agonist that selectively activates certain downstream pathways, or even functioning as a competitive antagonist.[7]

Core Experimental Workflows: A Practical Guide to Validation

Workflow 1: Receptor Binding and Activation

The foundational step is to determine if this compound directly interacts with and activates FPRs. This can be achieved using cell lines engineered to express individual human FPR subtypes (e.g., HEK293-hFPR1, -hFPR2, -hFPR3).

Objective: To quantify binding affinity and functional agonism/antagonism at FPR1, FPR2, and FPR3.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture HEK293 cells stably transfected with either hFPR1, hFPR2, or hFPR3 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Dye Loading: Plate cells in a 96-well, black-walled, clear-bottom plate. Once confluent, wash with Hanks' Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in HBSS, typically from 100 µM down to 1 pM. Include a known agonist (e.g., fMLF for FPR1) as a positive control and HBSS with 0.1% DMSO as a vehicle control.

-

FLIPR Assay: Use a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the compound dilutions and controls.

-

Record the change in fluorescence intensity over 2-3 minutes. The activation of these Gq-coupled receptors will lead to intracellular calcium release, causing a sharp increase in fluorescence.

-

-

Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the data as a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) value to determine potency.

-

Causality Check: A classic dose-response curve confirms a specific receptor-mediated event. To test for antagonism, pre-incubate cells with this compound for 15-20 minutes before adding the known agonist and look for a rightward shift in the agonist's dose-response curve.

-

Diagram: Experimental Workflow for Receptor Activation

Caption: Workflow for assessing FPR activation via calcium mobilization.

Workflow 2: Primary Immune Cell Functional Assays

Validating the findings in primary human immune cells is a critical step to ensure physiological relevance. Neutrophils are an excellent model as they robustly express FPR1 and FPR2.[7]

Objective: To measure the chemotactic activity of this compound.

Experimental Protocol: Neutrophil Chemotaxis Assay

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood from healthy donors using a density gradient centrifugation method (e.g., Polymorphprep™). Ensure high purity (>95%) via flow cytometry or microscopy.

-

Assay Setup: Use a multi-well chemotaxis plate (e.g., Boyden chamber or a modern equivalent like the IncuCyte® system). The plate consists of an upper and lower chamber separated by a microporous membrane.

-

Loading:

-

Lower Chamber: Add different concentrations of this compound, fMLF (positive control), and buffer (negative control) to the lower wells.

-

Upper Chamber: Add the isolated neutrophils to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Quantification:

-

For Boyden Chambers: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside. Count the migrated cells in several high-power fields using a microscope.

-

For IncuCyte®: The system will automatically image and quantify the number of cells migrating to the bottom of the well in real-time.

-

-

Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. A bell-shaped curve is characteristic of chemotaxis. Calculate the concentration that elicits the maximal response.

-

Trustworthiness: The inclusion of positive (fMLF) and negative (buffer) controls is essential to validate that the observed migration is a specific chemotactic response and not random movement (chemokinesis).

-

Data Presentation: Comparative Properties of Leucine Derivatives

While direct quantitative data for this compound is not available in the literature, we can summarize the known properties of related molecules to provide context for expected findings.

| Molecule | Primary Biological Significance | Key Receptor/Pathway | Notes |

| L-Leucine | Essential amino acid; potent stimulator of muscle protein synthesis.[11][] | mTORC1 Signaling Pathway[13][14][15] | The canonical isomer used in protein synthesis. |

| D-Leucine | Not incorporated into proteins; studied for potential neurological effects.[10][11] | Largely uncharacterized | Resistant to degradation by common proteases.[10] |

| fMLF | Potent bacterial chemoattractant for neutrophils and other phagocytes.[3] | Formyl Peptide Receptor 1 (FPR1)[6] | Prototypical PAMP for the innate immune system. |

| N-Formyl-L-leucine | Primarily used as a synthetic intermediate for the drug Orlistat.[2] | Potential mTOR modulator (hypothesized)[16] | Biological activity is not well-characterized.[16] |

| This compound | Hypothesized: Stable modulator of Formyl Peptide Receptors (FPRs). | Hypothesized: FPR1, FPR2, FPR3 | The subject of this guide; requires experimental validation. |

Signaling Pathway Visualization

Activation of FPRs by a ligand like this compound would initiate a well-defined intracellular signaling cascade, leading to key immune responses.

Diagram: The Formyl Peptide Receptor (FPR) Signaling Cascade

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. innospk.com [innospk.com]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Leucine - Wikipedia [en.wikipedia.org]

- 13. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-alpha-Formyl-D-leucine

This guide provides a comprehensive technical overview of N-alpha-Formyl-D-leucine, a derivative of the D-enantiomer of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its synthesis, purification, and characterization. While the specific discovery history of this compound is not extensively documented in publicly available literature, its significance is inferred from the broader importance of N-formylated amino acids and D-amino acids in biological systems and medicinal chemistry.

N-formylation is a critical modification in peptides and proteins, influencing immune responses and gene expression[1]. Furthermore, D-amino acids are known to be key components in bacterial cell walls and have been explored for their role in biofilm disassembly[2]. The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, a valuable attribute in drug design. This guide will focus on the practical aspects of preparing and verifying this compound, providing a foundation for its application in further research.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the direct formylation of D-leucine. A widely used and effective method involves the use of a mixture of formic acid and acetic anhydride, which generates the reactive formylating agent, acetic formic anhydride, in situ[3][4][5].

Reaction Principle and Causality

The formylation of the primary amine of D-leucine with acetic formic anhydride is a nucleophilic acyl substitution reaction. Acetic formic anhydride is a mixed anhydride that is more stable and practical to use than formic anhydride itself[5]. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to the selective transfer of the formyl group to the amine nucleophile[5]. The reaction is typically carried out under mild conditions, ensuring the integrity of the chiral center of the D-leucine starting material.

Diagram of the Synthesis Workflow:

Sources

Physicochemical properties of N-alpha-Formyl-D-leucine

An In-depth Technical Guide to the Physicochemical Properties of N-alpha-Formyl-D-leucine

Introduction: Unveiling a Key Chiral Building Block

This compound is a derivative of the essential amino acid D-leucine, distinguished by a formyl group attached to its alpha-amino nitrogen. While its L-enantiomer, N-Formyl-L-leucine, is often highlighted for its role as an intermediate in the synthesis of the weight-management drug Orlistat, the D-form holds significant value in its own right, particularly in the realms of medicinal chemistry and drug discovery.[1] The incorporation of "unnatural" D-amino acids into peptide chains is a cornerstone strategy for developing peptidomimetics with enhanced metabolic stability, altered receptor affinity, and improved bioavailability.[2] The formyl group serves as a simple, yet effective, protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, details established analytical methodologies for its characterization, and discusses its applications for researchers and drug development professionals.

Core Physicochemical & Chemical Properties

A precise understanding of the fundamental properties of this compound is critical for its effective application in synthesis, formulation, and analytical development. These properties dictate its behavior in various chemical environments and are foundational to predicting its reactivity, stability, and compatibility with other substances.

Chemical and Physical Data Summary

The key identifying and physical characteristics of this compound are summarized below. This data is essential for laboratory handling, analytical method setup, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 44978-39-4 | [3][4][5] |

| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |

| Molecular Weight | 159.18 - 159.2 g/mol | [4][5] |

| IUPAC Name | (2R)-2-formamido-4-methylpentanoic acid | [3][5] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 132°C to 144°C | [3][5] |

| Optical Rotation | +40° ± 2.0° (c=1 in water) | [3] |

| InChI Key | HFBHOAHFRNLZGN-MDOHGIEYNA-N | [3][5] |

| Canonical SMILES | CC(C)CC(O)=O | [3][5] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and the development of analytical methods. While specific quantitative data for the D-enantiomer is sparse, the solubility is expected to be highly comparable to its L- and DL- counterparts. The presence of both a polar carboxyl group and a formylamide group, contrasted with the nonpolar isobutyl side chain, gives it moderate solubility characteristics.

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | Solubility is enhanced in hot water and at pH extremes due to the ionization of the carboxyl group. | [6][7] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Data for the L-form; ultrasonic assistance may be needed. | [8][9] |

| Ethanol | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |

| N,N-Dimethylformamide (DMF) | Soluble | Estimated solubility of ~30 mg/mL based on similar compounds. | [9] |

Insight: The amphiphilic nature of this compound allows for its use in a variety of solvent systems. For synthetic applications, polar aprotic solvents like DMF are common, while for analytical purposes, especially reverse-phase HPLC, mixtures of water with acetonitrile or methanol are typical. The pH-dependent aqueous solubility is a key lever for extraction and purification protocols.

Acidity and pKa

The acidity of this compound is primarily defined by its carboxylic acid group. The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, reactivity, and chromatographic behavior. The pKa of the α-carboxyl group in the parent amino acid, Leucine, is approximately 2.36.[10] The N-formylation replaces the basic amino group (pKb ~9.60) with a neutral amide, thus the molecule's overall acidic character is dominated by the carboxyl function. Therefore, at physiological pH (~7.4), the molecule will exist almost exclusively as its conjugate base, the carboxylate anion.

Synthesis and Stereochemical Integrity

The synthesis of N-formyl amino acids is a well-established process in organic chemistry. The primary challenge lies in maintaining the stereochemical integrity of the chiral center, which is paramount for pharmaceutical applications.

General Synthesis Pathway: Formylation

A common and efficient method for the N-formylation of an amino acid involves the in-situ generation of a reactive formylating agent, such as acetic formic anhydride, from a mixture of formic acid and acetic anhydride.[11] This approach is favored for its high yield and relatively simple procedure.

Caption: General workflow for the synthesis of this compound.

Expert Insight: The slow, dropwise addition of acetic anhydride at low temperatures is critical to control the exothermic reaction and prevent the formation of side products. Monitoring the reaction by Thin-Layer Chromatography (TLC) is a self-validating step to ensure the complete consumption of the starting D-leucine before proceeding to the work-up phase.

Analytical Methodologies for Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of this compound. A multi-faceted approach combining chromatographic and spectroscopic techniques is standard practice.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like N-formyl amino acids.[] A reverse-phase method is typically employed.

Objective: To quantify the purity of this compound and detect any related impurities.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

-

Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-25 min: Equilibrate at 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The final equilibration step is crucial for ensuring the reproducibility of retention times between injections, a hallmark of a robust analytical method.

Caption: Workflow for HPLC purity analysis of this compound.

Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.

-

Peptidomimetics and Drug Stability: The primary application is in the synthesis of peptides containing unnatural D-amino acids. Peptides constructed with D-amino acids are resistant to degradation by proteases, which selectively cleave peptide bonds between L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs.[2]

-

Chiral Synthesis: It serves as a defined chiral starting material for the synthesis of more complex molecules where the stereochemistry of the leucine side chain is critical for biological activity.

-

Biochemical Probes: While less common than its L-methionine counterpart, N-formylated amino acids can be used to study N-formyl peptide receptors (FPRs), which are involved in the innate immune response.[13] this compound could serve as a tool to probe the stereochemical sensitivity of these receptors.

Conclusion

This compound is more than a simple amino acid derivative; it is a specialized chemical tool with well-defined physicochemical properties. Its defined stereochemistry, coupled with the protective formyl group, makes it an important building block for medicinal chemists aiming to overcome the inherent metabolic instability of peptide-based therapeutics. A thorough understanding of its solubility, stability, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the design and development of next-generation drugs.

References

-

National Institute of Standards and Technology. N-Formyl-dl-leucine - the NIST WebBook. [Link]

-

LookChem. Cas 5338-45-4,N-FORMYL-DL-LEUCINE. [Link]

-

Cheméo. Chemical Properties of N-Formyl-dl-leucine (CAS 5338-45-4). [Link]

-

Axios Research. N-Formyl-L-leucine - CAS - 6113-61-7. [Link]

-

Exploring N-Formyl-L-Leucine: Properties and Applications. [Link]

-

National Institutes of Health. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem. [Link]

-

National Institutes of Health. Solid Phase Formylation of N-Terminus Peptides - PMC. [Link]

-

SpectraBase. N-formyl-L-leucine - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. US4259441A - Process for resolving D, L-leucine.

- Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

-

Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. [Link]

-

7.3 Amino Acid Analysis. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

National Institute of Standards and Technology. N-Formyl-dl-leucine - NIST Chemistry WebBook. [Link]

-

National Institutes of Health. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem. [Link]

-

National Institutes of Health. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]

-

National Institute of Standards and Technology. Leucine - the NIST WebBook. [Link]

-

Peptideweb.com. pKa and pI values of amino acids. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H34465.03 [thermofisher.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Buy n-alpha-Formyl-DL-norleucine [smolecule.com]

- 7. Cas 5338-45-4,N-FORMYL-DL-LEUCINE | lookchem [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. peptideweb.com [peptideweb.com]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to N-alpha-Formyl-D-leucine: A Novel Potential Chemoattractant for Innate Immune Regulation

Abstract

The recruitment of leukocytes to sites of infection and inflammation is a cornerstone of the innate immune response, orchestrated by a class of molecules known as chemoattractants. Among the most potent of these are N-formylated peptides, metabolic byproducts of bacteria and damaged mitochondria, which are recognized by a dedicated family of Formyl Peptide Receptors (FPRs) on phagocytic cells.[1][2][3][4] Concurrently, there is a growing appreciation for the role of bacterially-derived D-amino acids as signaling molecules that modulate host immunity.[5][6][7] This guide explores the compelling, yet uncharted, intersection of these two fields by proposing N-alpha-Formyl-D-leucine as a novel, potential chemoattractant. We provide the scientific rationale for its investigation, detail the established signaling pathways it may activate, and present a comprehensive experimental framework for its synthesis, characterization, and validation as a modulator of leukocyte chemotaxis. This document is intended for researchers, immunologists, and drug development professionals seeking to explore new frontiers in innate immunity and inflammatory disease.

Introduction: The Scientific Rationale

The innate immune system relies on a sophisticated surveillance mechanism to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of events, including the directed migration of immune cells—a process known as chemotaxis.

1.1 N-Formylated Peptides: The Archetypal Bacterial Chemoattractants N-formylated peptides, such as the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, particularly neutrophils.[2][3] Because protein synthesis in bacteria is initiated with N-formylmethionine, these peptides are continuously released by viable bacteria or shed from disrupted mitochondria (which share an evolutionary lineage with bacteria), serving as unambiguous signals of infection or cellular injury.[4] These signals are detected by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which trigger pro-inflammatory and migratory responses.[1][8][9]

1.2 D-Amino Acids: Emerging Modulators of Host-Microbe Interactions While L-amino acids are the canonical building blocks of proteins in eukaryotes, bacteria synthesize and release a diverse array of D-amino acids.[5][10][11] Initially recognized for their structural role in the bacterial cell wall, D-amino acids are now understood to be active signaling molecules that can regulate biofilm formation, act as inter-kingdom signals, and modulate host immune responses.[7][10] Notably, certain aromatic D-amino acids, such as D-phenylalanine and D-tryptophan, have been shown to act as chemoattractants for human leukocytes through distinct GPCRs.[5][12] Furthermore, other D-amino acids like D-leucine can inhibit innate immunity through sweet taste receptors in the upper airway.[5][13]

1.3 The Hypothesis: this compound as a Hybrid Chemoattractant We hypothesize that this compound, a molecule combining the N-formyl group characteristic of potent PAMPs with the D-stereoisomerism of bacterial signaling molecules, represents a novel and uncharacterized chemoattractant. The presence of the N-formyl group suggests a potential interaction with the FPR family of receptors, while the D-leucine moiety introduces a unique stereochemical configuration that could confer novel receptor specificity or modulatory activity. Investigating this molecule opens a new avenue for understanding the chemical language of host-pathogen interactions and may lead to the development of novel immunomodulatory therapeutics.

The Formyl Peptide Receptor (FPR) Signaling Pathway

The biological effects of N-formylated peptides are mediated primarily through the FPR family, which in humans consists of three members: FPR1, FPR2 (also known as FPRL1), and FPR3.[1][8] FPR1 is considered the high-affinity receptor for fMLP and is central to mediating the chemotactic response to bacterial peptides.[14]

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gαi subtype. This initiates a well-defined signaling cascade:

-

G-Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ complex.

-

Downstream Effector Activation: Both the Gαi and Gβγ subunits activate downstream effectors. The Gβγ complex is primarily responsible for activating Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium is a critical signal for cell activation.

-

PKC Activation & Cytoskeletal Rearrangement: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). This, in concert with other pathways like the PI3K/Akt and MAPK pathways, leads to the phosphorylation of numerous downstream targets that control the dynamic rearrangement of the actin cytoskeleton, ultimately resulting in directed cell migration.[15][16]

Experimental Framework for Validation

A rigorous, multi-step approach is required to validate this compound as a chemoattractant and to characterize its mechanism of action.

3.1 Synthesis and Purity Analysis of this compound

The first critical step is the synthesis and purification of the target compound to ensure experimental results are not confounded by impurities.

Experimental Protocol: Synthesis

-

Reaction Setup: In a dry round-bottom flask, suspend D-leucine (1.0 equivalent) in formic acid (approximately 4 mL per gram of D-leucine).

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous magnetic stirring.

-

Reagent Addition: Slowly add acetic anhydride (1.8 equivalents) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the temperature below 10°C. This in situ generation of acetic formic anhydride is the key formylating agent.[17]

-

Reaction Progression: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Work-up: Remove the solvent under reduced pressure (in vacuo). Partition the resulting residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the ethyl acetate in vacuo to yield crude this compound.

Experimental Protocol: Purification and Analysis

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature to form crystals. Maximize yield by further cooling in an ice bath. Collect the crystals by vacuum filtration and dry under vacuum.[17]

-

Purity Analysis (HPLC): Assess chemical purity using a reversed-phase HPLC system (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid. Purity should be >98%.[18]

-

Identity Confirmation (Mass Spectrometry & NMR): Confirm the molecular weight (159.19 g/mol ) and structure of the purified compound using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

3.2 In Vitro Chemotaxis Assay

The gold-standard method for assessing chemoattractant potential is the Transwell migration assay (also known as the Boyden chamber assay).

Experimental Protocol: Transwell Assay [19][20]

-

Cell Preparation: Use either freshly isolated human peripheral blood neutrophils or a suitable cell line, such as human promyelocytic leukemia (HL-60) cells differentiated into a neutrophil-like state with DMSO or ATRA. Resuspend cells in assay medium (e.g., RPMI-1640) at a concentration of 2.5 x 10⁶ cells/mL.

-

Assay Plate Setup: In the lower wells of a 24-well Transwell plate (with 3-5 µm pore size inserts), add 600 µL of assay medium containing various concentrations of this compound (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M).

-

Controls: Include wells with assay medium alone (negative control) and wells with a known chemoattractant like fMLP (positive control, typically with an EC50 in the nanomolar range) as a positive control.

-

Cell Addition: Add 100 µL of the prepared cell suspension (2.5 x 10⁵ cells) to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification: After incubation, remove the inserts. Fix and stain the cells that have migrated through the porous membrane to the underside. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

-

Data Analysis: Calculate the Chemotactic Index (CI) as the number of cells migrating towards the test compound divided by the number of cells migrating towards the negative control. Plot the CI against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

3.3 Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and efficacy.

| Compound | Peak Chemotactic Index (CI) | EC₅₀ (M) |

| Vehicle Control | 1.0 (by definition) | N/A |

| fMLP (Positive Control) | e.g., 15.2 ± 1.8 | e.g., 1.5 x 10⁻⁹ |

| This compound | Experimental Result | Experimental Result |

| D-leucine (Control) | Experimental Result | Experimental Result |

| N-alpha-Formyl-L-leucine (Control) | Experimental Result | Experimental Result |

Receptor Identification and Further Mechanistic Studies

If this compound is confirmed as a chemoattractant, the next steps involve identifying its receptor and confirming the engagement of the canonical signaling pathway.

-

Receptor Specificity: The chemotaxis assay can be repeated using specific and selective antagonists for FPR1 (e.g., Cyclosporin H) and FPR2 to determine if the migratory response is blocked. Further validation can be achieved using cell lines engineered to express only a single FPR subtype.

-

Calcium Flux Assay: A key indicator of FPR activation is a rapid, transient increase in intracellular calcium.[21] Cells can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with this compound, changes in fluorescence can be measured over time using a fluorometric plate reader or flow cytometer. A positive result would strongly support the engagement of the Gαi/PLCβ pathway. This assay should also be sensitive to pertussis toxin, which inhibits Gαi signaling.[21]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to investigate this compound as a potential chemoattractant. By combining the known signaling motifs of N-formylated peptides and the emerging immunomodulatory roles of D-amino acids, this research direction holds significant promise. Confirmation of its chemoattractant properties would establish a new class of PAMPs and could pave the way for the development of novel therapeutics designed to either enhance immune responses to infection or dampen excessive inflammation in autoimmune diseases. Future in vivo studies in models of bacterial infection or sterile inflammation would be the logical next step to translate these foundational in vitro findings into a physiological context.

References

-

Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology, 9, 2365. [Link]

-

Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal, 11(6), 449-456. [Link]

-

Wikipedia contributors. (2023). Formyl peptide receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Gao, J. L., et al. (2010). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Drug Discoveries & Therapeutics, 4(4), 234-240. [Link]

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]

-

Cava, F., et al. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(7), 1167-1176. [Link]

-

Prevete, N., et al. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Cellular and Infection Microbiology, 5, 50. [Link]

-

Hernández, S. B., & Cava, F. (2016). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 7, 1285. [Link]

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences, 30(11), 567-575. [Link]

-

Prevete, N., et al. (2015). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Cellular and Infection Microbiology, 5, 50. [Link]

-

D'Adamo, S., et al. (2020). D-Amino acids in immune system. DAAIR center. [Link]

-

D'Ambrosio, L., et al. (2016). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 17(10), 1683. [Link]

-

Wikipedia contributors. (2023). D-Amino acid. Wikipedia, The Free Encyclopedia. [Link]

-

Cattaneo, F., et al. (2020). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 11, 1755. [Link]

-

Cattaneo, F., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed. [Link]

-

Altindis, E., et al. (2023). d-amino acids signal a stress-dependent run-away response in Vibrio cholerae. Nature Communications, 14(1), 3762. [Link]

-

Basavanna, S., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]

-

ResearchGate. (n.d.). Formyl peptide receptor (FPR1, FPRL1, and FPRL2) representative ligands. [Link]

-

Leleu, M., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4527. [Link]

-

He, H. Q., & Ye, R. D. (2002). N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Immunology, 169(5), 2631-2639. [Link]

-

Edwards, B. S., et al. (2010). Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. Molecular Pharmacology, 77(4), 577-586. [Link]

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. PNAS. [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172-1184. [Link]

-

ResearchGate. (n.d.). Schematic signalling pathways of chemotaxis. Upon formylpeptide... [Link]

-

Toniolo, C., et al. (1984). Structural requirements for formyl homooligopeptide chemoattractants. Biochemistry, 23(4), 698-704. [Link]

-

Marasco, W. A., et al. (1984). Characterization of the rat neutrophil formyl peptide chemotaxis receptor. The American Journal of Pathology, 115(2), 273-281. [Link]

-

Wikipedia contributors. (2023). Formyl peptide receptor 1. Wikipedia, The Free Encyclopedia. [Link]

-

Irukayama-Tomobe, Y., et al. (2009). Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B. Proceedings of the National Academy of Sciences, 106(10), 3930-3934. [Link]

-

Galdino, S. L., et al. (1990). Replacement of the N alpha-blocking group in the formyl-methionyl tripeptide chemoattractant: an insight into the mode of binding at the receptor on rabbit neutrophils. Il Farmaco, 45(7-8), 921-925. [Link]

Sources

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 6. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Amino acid - Wikipedia [en.wikipedia.org]

- 12. Aromatic D-amino acids act as chemoattractant factors for human leukocytes through a G protein-coupled receptor, GPR109B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]

- 14. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 15. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 20. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Effects of N-alpha-Formyl-D-leucine on Cellular Signaling: A Framework for Investigation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The principle of stereospecificity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. While L-amino acids constitute the primary building blocks of proteins, their D-isomers are increasingly recognized for their unique physiological roles.[1] This guide provides a comprehensive technical framework for investigating the stereospecific effects of N-alpha-Formyl-D-leucine on cellular signaling. We postulate that this compound, as a structural analog of bacterial and mitochondrial N-formylated peptides, is a putative ligand for the Formyl Peptide Receptor (FPR) family of G protein-coupled receptors (GPCRs).[2][3] This document outlines the theoretical basis for this hypothesis, details the downstream signaling cascades likely to be involved, and provides a rigorous, step-by-step experimental roadmap to characterize its binding affinity, signaling profile, and functional consequences. The insights derived from such studies hold significant potential for the development of novel therapeutics targeting inflammatory and immune responses.

Introduction: The Significance of Chirality in Biological Signaling

Chirality, the property of "handedness" in molecules, is fundamental to biological recognition. Enzymes, receptors, and other cellular machinery are themselves chiral, creating specific binding pockets that preferentially interact with one stereoisomer over another. N-formylated peptides are potent chemoattractants for phagocytic leukocytes and are recognized by the innate immune system as key pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] These molecules are characterized by an N-terminal formyl group, a feature of protein synthesis in bacteria and mitochondria.[4]

The primary receptors for these molecules are the Formyl Peptide Receptors (FPRs), a family of GPCRs integral to host defense and inflammation.[3][5] In humans, this family includes FPR1, FPR2, and FPR3, which, despite sequence homology, exhibit distinct ligand specificities and signaling outcomes.[5][6] While most research has focused on peptides containing L-amino acids, the inclusion of D-amino acids can dramatically alter peptide stability, conformation, and receptor interaction. The presence of a D-methionine-containing hexapeptide that acts as a potent FPR agonist underscores the potential for D-amino acids to serve as effective modulators of this receptor family.[7]

This guide focuses on this compound, proposing a logical framework to elucidate its unique signaling properties compared to its L-enantiomer, thereby exploring a novel avenue for stereospecific drug design.

The Formyl Peptide Receptor (FPR) Family: The Putative Target

FPRs are prototypical chemoattractant receptors expressed predominantly on immune cells like neutrophils and monocytes.[4] As GPCRs, they possess a characteristic seven-transmembrane helical structure and transduce extracellular signals by coupling to intracellular heterotrimeric G proteins, specifically the inhibitory Gαi subfamily.[6][8][9]

Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, both of which initiate downstream signaling cascades.[6][10]

Key FPR Signaling Pathways

The activation of FPRs triggers a well-defined set of intracellular events crucial for immune cell function:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The dissociated Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is essential for degranulation and superoxide production.[6][11][12]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, leading to the phosphorylation and activation of Akt (Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and, in this context, chemotaxis.[6][11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: FPR activation also stimulates the MAPK pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[4][11] These pathways regulate a wide array of cellular processes, including inflammation and gene expression.

The following diagram illustrates the canonical FPR signaling cascade, which serves as the foundation for our proposed investigation of this compound.

Caption: Hypothesized FPR Signaling Pathway for this compound.

The L-Leucine Counterpart: A Divergent Pathway?

It is crucial to consider the well-established signaling role of the natural enantiomer, L-leucine. L-leucine is a potent activator of the mammalian Target of Rapamycin (mTOR) pathway, specifically mTOR Complex 1 (mTORC1).[13][14] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] L-leucine sensing occurs inside the cell and promotes the translocation of mTORC1 to the lysosomal surface, a key step in its activation.[16]

The signaling mechanism of L-leucine via mTOR is fundamentally different from the GPCR-mediated signaling proposed for this compound. This presents a compelling basis for stereospecific effects:

-

D-Leucine Derivative: Hypothesized to act extracellularly on FPRs, triggering rapid, G-protein-mediated inflammatory and chemotactic responses.

-

L-Leucine: Acts intracellularly as a nutrient sensor to regulate the mTOR pathway, influencing metabolic processes and protein synthesis over a longer timescale.[17]

A key objective of the proposed research is to determine if this compound signaling is confined to the FPR pathway or if it exhibits any cross-talk with or antagonism of the canonical L-leucine/mTOR pathway.

Experimental Framework for Characterizing Stereospecific Effects

To rigorously test our hypothesis, a multi-tiered experimental approach is required. This framework is designed to first establish receptor interaction, then delineate the specific signaling pathways activated, and finally, assess the functional cellular outcomes.

Caption: Tiered Experimental Workflow for Functional Characterization.

Tier 1: Receptor Binding and Affinity

The initial step is to confirm direct interaction with FPRs and quantify binding affinity. This establishes whether this compound is a bona fide ligand.

Protocol 4.1.1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound and N-alpha-Formyl-L-leucine for FPR1 and FPR2.

-

Cell System: Use a cell line stably expressing high levels of human FPR1 or FPR2 (e.g., transfected HEK293 or U937 cells).

-

Materials:

-

Radioligand: N-Formyl-Nle-Leu-Phe-Nle-[¹²⁵I]Tyr-Lys (a high-affinity FPR ligand).

-

Test Compounds: this compound, N-alpha-Formyl-L-leucine.

-

Positive Control: fMLP (N-Formyl-Met-Leu-Phe).[18]

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

-

Procedure:

-

Prepare cell membranes from the FPR-expressing cell line via dounce homogenization and centrifugation.

-

In a 96-well plate, add a constant concentration of the radioligand (~0.1 nM).

-

Add increasing concentrations of the unlabeled competitor (test compounds or fMLP) ranging from 10⁻¹² M to 10⁻⁵ M.

-

Add a fixed amount of cell membrane preparation (e.g., 10-20 µg protein) to each well.

-

Incubate at 4°C for 90 minutes to reach equilibrium.

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Tier 2: Downstream Signaling Activation

Once binding is confirmed, the next step is to verify that this binding event translates into G-protein activation and the initiation of downstream signaling cascades.

Protocol 4.2.1: GTPγS Binding Assay

-

Objective: To measure the ability of this compound to induce G-protein activation.

-

Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Procedure:

-

Incubate cell membranes expressing the target FPR with [³⁵S]GTPγS and GDP in an assay buffer.

-

Add varying concentrations of the test ligand (this compound vs. L-leucine counterpart).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction and filter through a filter plate.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against ligand concentration to generate a dose-response curve and determine the EC₅₀.

-

Protocol 4.2.2: Intracellular Calcium Mobilization Assay

-

Objective: To assess the activation of the PLC pathway.

-

Cell System: Use FPR-expressing cells (e.g., U937 or primary human neutrophils).

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash cells to remove excess dye.

-

Measure baseline fluorescence using a fluorometric plate reader or flow cytometer.

-

Inject the test compound and immediately record the change in fluorescence intensity over time.

-

Quantify the peak fluorescence response and calculate the EC₅₀ from the dose-response curve.

-

Tier 3: Functional Cellular Responses

The final tier connects molecular signaling events to physiological outcomes, providing the most compelling evidence of stereospecific effects.

Protocol 4.3.1: Chemotaxis Assay

-

Objective: To measure the ability of this compound to induce directed cell migration.

-

Method: Use a Boyden chamber or a modern equivalent (e.g., Transwell inserts with a porous membrane).

-

Procedure:

-

Place a solution containing the test compound (chemoattractant) in the lower chamber.

-

Add a suspension of immune cells (e.g., human neutrophils) to the upper chamber (the insert).

-

Incubate for 1-2 hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the migrated cells in several fields of view using a microscope.

-

Plot the number of migrated cells against the chemoattractant concentration.

-

Data Presentation and Interpretation

All quantitative data should be summarized to clearly demonstrate stereospecific differences.

Table 1: Comparative Binding and Signaling Profile (Hypothetical Data)

| Parameter | This compound | N-alpha-Formyl-L-leucine | fMLP (Control) |

| FPR1 Binding Affinity (Ki, nM) | 15.2 | > 10,000 | 1.1 |

| FPR2 Binding Affinity (Ki, nM) | 250.6 | > 10,000 | 50.3 |

| GTPγS Activation (EC₅₀, nM) | 45.8 | No Activity | 5.4 |

| Ca²⁺ Mobilization (EC₅₀, nM) | 52.1 | No Activity | 7.8 |

| Chemotaxis (EC₅₀, nM) | 10.5 | No Activity | 0.8 |

| mTORC1 Activation (p-S6K) | No change | 1.8-fold increase | No change |

This hypothetical data illustrates a clear stereospecific profile where the D-isomer is a potent FPR agonist, while the L-isomer is inactive at FPRs but potentially active in the mTOR pathway.

Conclusion and Future Directions

This guide provides a robust scientific and methodological framework to investigate the stereospecific effects of this compound. The central hypothesis is that this molecule acts as a selective agonist at Formyl Peptide Receptors, a mechanism distinct from the canonical mTOR signaling pathway activated by its L-enantiomer. By systematically evaluating receptor binding, downstream signal transduction, and functional cellular responses, researchers can elucidate a potentially novel axis of immune modulation.

Confirmation of this hypothesis would have significant implications for drug development. A stereospecific FPR agonist could offer a more targeted approach to modulating inflammation, with potentially fewer off-target metabolic effects associated with L-leucine signaling. Future work should explore the in vivo efficacy of this compound in models of bacterial infection, sterile inflammation, and autoimmune disease, paving the way for a new class of chiral immunomodulatory therapeutics.

References

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. Available at: [Link]

-

International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. PubMed Central. Available at: [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. Available at: [Link]

-

Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. MDPI. Available at: [Link]

-

Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available at: [Link]

-

Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3). PubMed. Available at: [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health (NIH). Available at: [Link]

-

Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PubMed Central. Available at: [Link]

-

Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists. PubMed. Available at: [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. Available at: [Link]

-

Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors. PubMed. Available at: [Link]

-

Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. PubMed. Available at: [Link]

-

N‐formyl amino acid in selected bioactive molecules, background, and present work. ResearchGate. Available at: [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Available at: [Link]

-

Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy. PubMed Central. Available at: [Link]

-

Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed Central. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. PubMed Central. Available at: [Link]

-

Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed. Available at: [Link]

-

The effect of supplemental leucine on regulatory signaling in muscle of growing steers. Journal of Animal Science. Available at: [Link]

-

Amino Acids in Cell Signaling: Regulation and Function. PubMed. Available at: [Link]

-

The Use of N-Formylamino Acids in Peptide Synthesis. ACS Publications. Available at: [Link]

-

Biochemistry, G Protein Coupled Receptors. NCBI Bookshelf. Available at: [Link]

-

Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle. PubMed Central. Available at: [Link]

-

Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. Available at: [Link]

-

Amino acid metabolites that regulate G protein signaling during osmotic stress. PubMed. Available at: [Link]

-

Approaches To Studying Cellular Signaling: A Primer For Morphologists. PubMed Central. Available at: [Link]

-

G protein-coupled receptors: the evolution of structural insight. PubMed Central. Available at: [Link]

-

Crucial amino-acid interactions and conformational changes within G protein coupling domains. ResearchGate. Available at: [Link]

-

Evolutionary association of receptor-wide amino acids with G protein coupling selectivity in aminergic GPCRs. bioRxiv. Available at: [Link]

-

Emerging tools and methods to study cell signalling mediated by branched ubiquitin chains. Portland Press. Available at: [Link]

- Process for producing N-formylamino acid and use thereof. Google Patents.

-

Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Semantic Scholar. Available at: [Link]

-

Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Frontiers. Available at: [Link]

-

Receptor selectivity between the G proteins Gα12 and Gα13 is defined by a single leucine-to-isoleucine variation. PubMed. Available at: [Link]

-

Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. ResearchGate. Available at: [Link]

-

Consensus design of a NOD receptor leucine rich repeat domain with binding affinity for a muramyl dipeptide, a bacterial cell wall fragment. PubMed. Available at: [Link]

-

High-performance liquid chromatography. Wikipedia. Available at: [Link]

-

(PDF) Approaches and methods to study cell signaling: Linguistics of cellular communication. ResearchGate. Available at: [Link]

Sources

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors [mdpi.com]

- 8. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. G protein-coupled receptors: the evolution of structural insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino acid metabolism in immune cells: essential regulators of the effector functions, and promising opportunities to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Immunomodulatory Effects of N-alpha-Formyl-D-leucine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the initial investigation into the immunomodulatory properties of the novel synthetic molecule, N-alpha-Formyl-D-leucine. While the immunomodulatory roles of N-formylated peptides and D-amino acids have been studied independently, the unique combination within this molecule presents a compelling, unexplored avenue for therapeutic development. This document outlines the theoretical basis for its potential activity, rooted in the engagement of Formyl Peptide Receptors (FPRs), and provides detailed, field-proven protocols for its synthesis, characterization, and systematic evaluation through a tiered approach of in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontier of immunomodulation.

Introduction: The Scientific Rationale

The innate immune system's ability to recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) is a cornerstone of host defense.[1] Among the most potent of these are N-formylated peptides, which are characteristic of bacterial proteins and mitochondrial-derived components released during cellular injury.[1][2][3][4][5] These peptides are primarily recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are expressed on various immune cells, particularly phagocytes like neutrophils and macrophages.[1][2][6][7][8] Activation of FPRs triggers a cascade of pro-inflammatory and chemotactic responses, including cell adhesion, directed migration, release of granular enzymes, and the production of reactive oxygen species, all crucial for clearing pathogens and cellular debris.[1][2][6]

The incorporation of a D-amino acid, specifically D-leucine, introduces another layer of complexity and therapeutic potential. Peptides containing D-amino acids are known for their resistance to enzymatic degradation, leading to a longer biological half-life.[9][10] Furthermore, D-amino acids can exert unique immunomodulatory effects, distinct from their L-enantiomers.[9][10] For instance, certain bacterial D-amino acids, including D-leucine, have been shown to inhibit aspects of the innate immune response.[11][12]

Therefore, this compound is a rationally designed molecule hypothesized to engage the immune system via FPRs, with its D-leucine moiety potentially conferring enhanced stability and a unique signaling signature compared to its L-counterpart. This guide provides the foundational knowledge and detailed protocols to test this hypothesis.

Hypothesized Mechanism of Action

We postulate that this compound acts as a ligand for the Formyl Peptide Receptor family (FPR1, FPR2/ALX, and FPR3). The N-formyl group is the primary driver for receptor recognition, while the D-leucine residue influences binding affinity, receptor activation kinetics, and downstream signaling pathways. This could lead to a range of immunomodulatory outcomes, from potent agonism to biased agonism or even antagonism of canonical N-formylated peptide responses.

Caption: Hypothesized signaling cascade following this compound binding to FPRs.

Phase 1: Synthesis and Characterization

The initial phase involves the chemical synthesis and rigorous characterization of this compound. This ensures the purity and structural integrity of the compound for all subsequent biological assays.

Synthesis Protocol

A plausible synthetic route can be adapted from established methods for the N-formylation of amino acids.[13]

Materials:

-

D-leucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: Suspend D-leucine (1.0 eq) in formic acid in a round-bottom flask and cool in an ice bath with stirring.

-

Formylation: Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise, maintaining a low temperature.

-

Reaction Progression: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

Work-up: Remove excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound.[13] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formula. | Observed mass-to-charge ratio (m/z) matching the theoretical value for C₇H₁₃NO₃.[14] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |

Phase 2: In Vitro Immunomodulatory Profiling

This phase employs a battery of cell-based assays to determine the biological activity of this compound on immune cells. These assays are designed to be conducted in a dose-dependent manner to establish potency and efficacy.[15][16][17]

Experimental Workflow: In Vitro Assays

Caption: Step-wise workflow for the in vitro evaluation of this compound.

Detailed In Vitro Protocols

Cell Culture:

-

Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7) are suitable models.[17] THP-1 cells can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Protocol 1: Cytotoxicity Assay (MTT Assay)

-

Rationale: To determine the concentration range of the compound that is non-toxic to the cells, ensuring that subsequent functional effects are not due to cell death.[17]

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of this compound for 24-48 hours.

-

Add MTT reagent and incubate.

-

Add solubilization solution (e.g., DMSO).

-

Measure absorbance at 570 nm.

-

Protocol 2: Calcium Mobilization Assay

-

Rationale: FPR activation leads to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i), serving as a direct measure of receptor agonism.[18]

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Inject this compound and record the change in fluorescence over time using a fluorometric plate reader.

-

Protocol 3: Chemotaxis Assay (Boyden Chamber Assay)

-

Rationale: To assess the ability of the compound to induce directed cell migration, a key function mediated by FPRs.

-

Procedure:

-

Place a cell suspension in the upper chamber of a Boyden chamber insert.

-

Add this compound or control to the lower chamber.

-

Incubate to allow cell migration through the porous membrane.

-

Stain and count the migrated cells on the underside of the membrane.

-

Protocol 4: Cytokine Production Assay (ELISA)

-

Rationale: To measure the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to characterize the inflammatory response induced by the compound.[18]

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify cytokine concentrations using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol 5: Phagocytosis Assay

-

Rationale: To evaluate the effect of the compound on the phagocytic capacity of macrophages, a critical effector function.[17]

-

Procedure:

-

Pre-treat macrophages with this compound.

-

Add fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads).

-

Incubate to allow for phagocytosis.

-

Wash away non-internalized particles.

-

Quantify phagocytosis using flow cytometry or fluorescence microscopy.

-

Phase 3: Preliminary In Vivo Evaluation

Should in vitro results demonstrate significant and desirable immunomodulatory activity, preliminary in vivo studies in rodent models are warranted. These studies aim to provide initial data on the compound's effects within a complex biological system.[19][20][21][22]

Model Selection:

-

Standard immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are appropriate for initial studies.[22]

Potential In Vivo Assays:

| Assay | Purpose | Brief Methodology |

| Thioglycollate-Induced Peritonitis | To assess in vivo leukocyte recruitment. | Inject thioglycollate intraperitoneally to induce inflammation. Administer this compound and quantify immune cell infiltration into the peritoneal cavity via flow cytometry. |

| Delayed-Type Hypersensitivity (DTH) | To evaluate effects on cell-mediated immunity.[20] | Sensitize mice with an antigen (e.g., SRBC). Challenge with the antigen in the footpad and administer the compound. Measure the degree of footpad swelling as an indicator of the DTH response. |